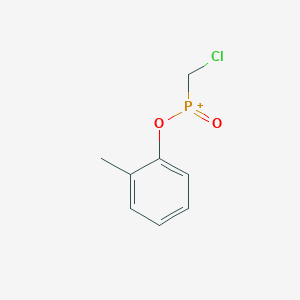
(Chloromethyl)(2-methylphenoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)(2-methylphenoxy)oxophosphanium is an organophosphorus compound with the molecular formula C8H10ClO2P It is characterized by the presence of a chloromethyl group, a 2-methylphenoxy group, and an oxophosphanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(2-methylphenoxy)oxophosphanium typically involves the reaction of 2-methylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with chloromethyl methyl ether to yield the desired product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Anhydrous dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethyl)(2-methylphenoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Azides or nitriles, depending on the nucleophile used
Aplicaciones Científicas De Investigación
(Chloromethyl)(2-methylphenoxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of (Chloromethyl)(2-methylphenoxy)oxophosphanium involves its interaction with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The oxophosphanium moiety can act as a Lewis acid, facilitating reactions with electron-rich species. Molecular targets and pathways include:
Enzymes: Potential inhibition or modification of enzyme activity
Receptors: Binding to specific receptors in biological systems
Comparación Con Compuestos Similares
Similar Compounds
- (Chloromethyl)phenylphosphine oxide
- (Chloromethyl)diphenylphosphine oxide
- (Chloromethyl)triethylphosphonium chloride
Uniqueness
(Chloromethyl)(2-methylphenoxy)oxophosphanium is unique due to the presence of the 2-methylphenoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where selective reactivity is required.
Propiedades
Número CAS |
111115-36-7 |
|---|---|
Fórmula molecular |
C8H9ClO2P+ |
Peso molecular |
203.58 g/mol |
Nombre IUPAC |
chloromethyl-(2-methylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C8H9ClO2P/c1-7-4-2-3-5-8(7)11-12(10)6-9/h2-5H,6H2,1H3/q+1 |
Clave InChI |
UAUONINSKXNMCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1O[P+](=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
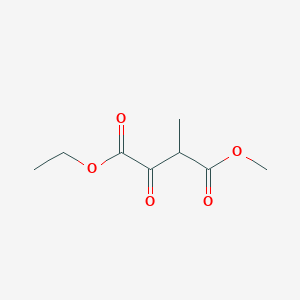
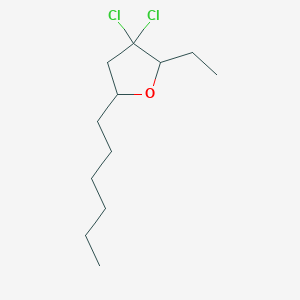
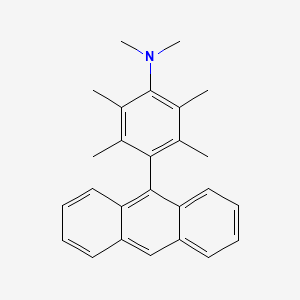
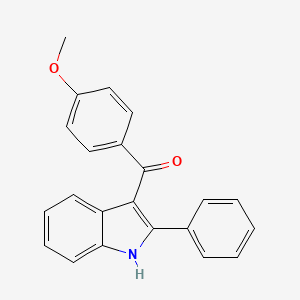
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
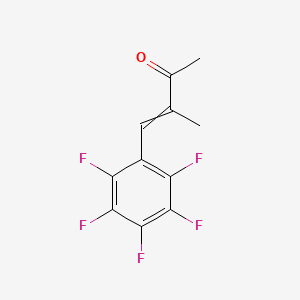
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
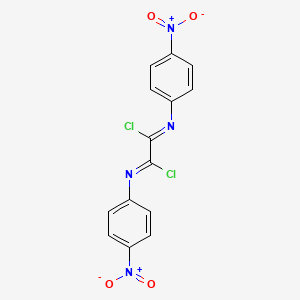
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)
